![molecular formula C20H38O12 B606185 Bis-PEG8-acid CAS No. 1246189-43-4](/img/structure/B606185.png)
Bis-PEG8-acid
Overview
Description
Bis-PEG8-acid is a PEG derivative containing two terminal carboxylic acid groups . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .
Synthesis Analysis
The terminal carboxylic acids of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of this compound is C20H38O12 . It has a molecular weight of 470.5 g/mol .Chemical Reactions Analysis
The terminal carboxylic acids of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
This compound is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Colloidal Stability in Nanoparticles
Bis-PEG8-acid derivatives, particularly those with multidentate poly(ethylene glycol) (PEG) ligaments, have shown effectiveness in providing colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions. This stability is vital in bio-related studies where resistance to degradation at extreme pHs, high electrolyte concentrations, and in thiol-rich environments is crucial (Stewart et al., 2010).
Advanced Polymer Synthesis
This compound has been used in the synthesis of bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated samples of PEG, highlighting its utility in creating complex polymer structures (Turrin, Hameau, & Caminade, 2012).
Photoinduction of Optical Anisotropy
In the synthesis of photoaddressable linear−dendritic diblock copolymers, this compound plays a role. These copolymers, consisting of PEG and dendritic aliphatic polyesters, are important in creating materials that can undergo changes in optical properties upon exposure to light (Barrio et al., 2009).
Enhancing Drug Delivery
This compound-based structures have been evaluated for their potential in enhancing drug delivery. For instance, the use of linear bis(poly(ethylene glycol)) (PEG) polymer in conjunction with paclitaxel showed promise in improving drug solubility and cytotoxicity, indicating this compound’s role in pharmaceutical applications (Khandare et al., 2006).
Electroplating Applications
This compound derivatives are also significant in the field of electroplating. They are used in copper plating solutions, aiding in achieving specific surface characteristics and playing a role in the formation of copper interconnects (Tan & Harb, 2003).
Solid Acid Catalysts
Modified PEG structures, such as sulfuric acid-modified PEG-6000, have been utilized as solid acid catalysts. These are employed in the synthesis of bis-Knoevenagel products, demonstrating this compound’s utility in green chemistry and catalysis (Siddiqui & Khan, 2013).
Improved Extraction-Separation Processes
In the context of improving extraction-separation processes, the role of PEG derivatives in ameliorating the extraction-separation of various ions has been studied. This illustrates its application in separation technologies and possibly in waste treatment or resource recovery processes (Heidari et al., 2015).
Mechanism of Action
Target of Action
Bis-PEG8-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
This compound acts as a bridge between the E3 ubiquitin ligase ligand and the target protein ligand in PROTACs . It enables the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, this compound links the antibody to the cytotoxic drug, allowing the drug to be specifically delivered to cells expressing the target antigen .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein degradation and targeted drug delivery . In the case of PROTACs, the ubiquitin-proteasome system is exploited to selectively degrade target proteins . For ADCs, the compound enables the specific delivery of cytotoxic drugs to target cells .
Pharmacokinetics
The ADME properties of this compound are largely dependent on the specific PROTAC or ADC it is part of . As a peg-based linker, this compound is expected to enhance the solubility and potentially the bioavailability of the compounds it is incorporated into .
Result of Action
The molecular and cellular effects of this compound’s action are the degradation of specific target proteins in the case of PROTACs, and the targeted delivery of cytotoxic drugs in the case of ADCs . These actions can lead to various downstream effects, such as the inhibition of cancer cell growth or the modulation of cellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of the target protein and E3 ubiquitin ligase (for PROTACs), the expression level of the target antigen (for ADCs), and the physiological conditions of the cellular environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAMFHIULAGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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